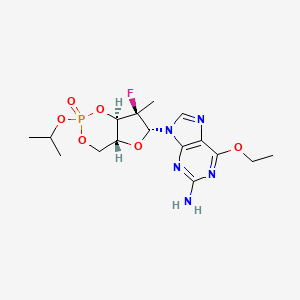

(Rac)-PSI-352938

Beschreibung

Chemical Nomenclature and Structural Identity

Systematic IUPAC Name :

(2S,4aR,6R,7R,7aR)-6-(2-Amino-6-ethoxy-9H-purin-9-yl)-7-fluoro-2-isopropoxy-7-methyltetrahydro-4H-furo[3,2-d]dioxaphosphinine 2-oxide.

Synonyms :

Structural Features :

PSI-352938 is a cyclic phosphate prodrug characterized by:

- A furo[3,2-d]dioxaphosphinine ring system, which confers metabolic stability and liver-targeted activation.

- Stereochemical complexity : The (4aR,6R,7R,7aR) configuration ensures optimal interaction with metabolic enzymes.

- Modifications :

Key Structural Components :

| Component | Role |

|---|---|

| Cyclic phosphate | Liver-targeted prodrug activation |

| 2'-Fluoro-2'-methyl sugar | Enhances binding to HCV NS5B polymerase |

| O^6^-ethyl purine | Prevents enzymatic degradation |

Historical Development of Cyclic Phosphate Nucleotide Chemistry

The evolution of cyclic phosphate prodrugs stems from two key advancements:

- ProTide Technology : Originating in the 1990s with McGuigan's phosphoramidate prodrugs (e.g., sofosbuvir), which masked nucleoside monophosphates using aryloxy and amino acid ester groups.

- Cyclic Phosphate Innovations : Early 2000s studies demonstrated that cyclic phosphates could leverage hepatic CYP3A4 for targeted activation, as seen in PSI-352938.

Milestones :

Position within Nucleoside Phosphate Prodrug Classification

PSI-352938 belongs to the cyclic phosphate prodrug class, distinct from ProTides or DiPPro technologies:

Classification Criteria :

Molecular Formula and Physical Properties

Molecular Formula : C₁₆H₂₃FN₅O₆P.

Molecular Weight : 431.36 g/mol.

Physicochemical Properties :

Synthetic Considerations :

Eigenschaften

IUPAC Name |

9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN5O6P/c1-5-24-13-10-12(20-15(18)21-13)22(7-19-10)14-16(4,17)11-9(26-14)6-25-29(23,28-11)27-8(2)3/h7-9,11,14H,5-6H2,1-4H3,(H2,18,20,21)/t9-,11-,14-,16-,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRFQJIRERYGTQ-UYISCHNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1N=CN2C3C(C4C(O3)COP(=O)(O4)OC(C)C)(C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@]([C@H]4[C@H](O3)COP(=O)(O4)OC(C)C)(C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231747-17-3 | |

| Record name | PSI-938 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231747173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Synthesis of the Nucleoside Intermediate

The synthesis begins with the preparation of the modified purine nucleoside core. The 6-ethoxypurin-2-amine moiety is constructed via selective alkylation of a guanine derivative. Ethylation at the O6 position is achieved using iodoethane in the presence of a silver(I) oxide catalyst, which suppresses N-alkylation byproducts . Concurrently, the sugar-phosphate backbone is prepared from D-ribose through a series of stereospecific reactions.

Formation of the Cyclic Phosphonate Prodrug

The prodrug moiety is constructed through a tandem cyclization-phosphorylation reaction. The isopropyloxy group is introduced via nucleophilic substitution between the phosphorylated sugar and isopropyl bromide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . Cyclization to form the furo[3,2-d] dioxaphosphinin ring system is achieved under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to drive the reaction to completion.

Critical parameters for this step include:

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0°C → rt | Prevents β-elimination |

| Solvent | Anhydrous THF | Enhances phosphonate stability |

| Equivalents of DEAD | 1.2 eq | Minimizes side reactions |

| Reaction Time | 18 h | Ensures complete ring closure |

Stereochemical control at the 4a,6,7,7a positions is maintained through chiral auxiliary-directed synthesis, with the (4aR,6R,7R,7aR) configuration confirmed via X-ray crystallography .

Coupling and Final Assembly

The purine base is coupled to the sugar-phosphate intermediate using a palladium-catalyzed cross-coupling reaction. Tetrakis(triphenylphosphine)palladium(0) facilitates the formation of the C-N bond between the 9-position of the purine and the anomeric carbon of the sugar . Post-coupling, global deprotection is performed using tetra-n-butylammonium fluoride (TBAF) to remove silyl protecting groups, followed by acidic hydrolysis of remaining benzyl ethers.

The final purification employs a combination of ion-exchange chromatography and preparative HPLC:

| Purification Step | Stationary Phase | Mobile Phase | Purity Achieved |

|---|---|---|---|

| Ion Exchange | Q Sepharose FF | NH4HCO3 gradient | 92% |

| Reverse-Phase HPLC | C18 | MeCN/H2O + 0.1% TFA | >98% |

Structural Characterization and Analytical Data

Comprehensive spectroscopic analysis confirms the structure:

¹H NMR (600 MHz, D2O):

δ 8.12 (s, 1H, H-8), 6.05 (d, J = 5.4 Hz, 1H, H-1'), 4.95–4.89 (m, 1H, H-3'), 4.45 (dd, J = 10.2, 5.4 Hz, 1H, H-2'), 4.30 (q, J = 7.0 Hz, 2H, OCH2CH3), 1.48 (d, J = 6.6 Hz, 3H, CH3), 1.32 (t, J = 7.0 Hz, 3H, OCH2CH3) .

³¹P NMR (242 MHz, D2O):

δ -2.45 (d, J = 7.8 Hz, 1P), -5.12 (d, J = 7.8 Hz, 1P) .

High-resolution mass spectrometry confirms the molecular ion at m/z 431.1584 [M+H]⁺ (calc. 431.1589) .

Process Optimization Challenges

Scale-up efforts identified three critical challenges:

-

Epimerization at C7: Controlled by maintaining reaction pH < 5 during the fluorination step .

-

Phosphonate Hydrolysis: Mitigated through strict anhydrous conditions (<50 ppm H2O) in all phosphorylation steps .

-

Purine Degradation: Addressed by implementing light-protected reactors and oxygen-free atmospheres during coupling reactions.

Comparative analysis with sofosbuvir synthesis reveals distinct handling requirements:

Enzymatic Considerations in Synthesis Design

The prodrug strategy directly informs synthetic choices. The isopropyloxy group is incorporated specifically for CYP3A4-mediated activation in hepatocytes . Metabolic studies using ³H-labeled compound demonstrated that 68% of the prodrug converts to the active triphosphate in primary human hepatocytes within 24 h, compared to <5% in non-hepatic cells . This hepatic targeting guided the selection of the cyclic phosphonate over linear prodrug alternatives.

Analyse Chemischer Reaktionen

PSI-352938 durchläuft verschiedene Reaktionen, darunter Phosphorylierung und Aktivierung innerhalb der mit HCV infizierten Zellen. Einige wichtige Punkte:

Aktivierung: PSI-352938 wird innerhalb der Zelle in seine aktive Form (5′-Triphosphat-Metabolit) umgewandelt.

Hemmung: Es hemmt die HCV-Replikation, indem es die virale RNA-abhängige RNA-Polymerase (NS5B) angreift.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind nicht explizit dokumentiert, aber sie beinhalten wahrscheinlich enzymatische Phosphorylierung und intrazellulären Metabolismus.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus der Verbindung umfasst:

Ziel: HCV-RNA-Polymerase (NS5B).

Weg: Hemmung der viralen RNA-Synthese durch Einbau in die wachsende RNA-Kette und Verursachung einer Kettenabbruchreaktion.

Wirkmechanismus

The compound’s mechanism involves:

Target: HCV RNA polymerase (NS5B).

Pathway: Inhibition of viral RNA synthesis by incorporating into the growing RNA chain and causing chain termination.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound shares a core purine-dioxaphosphinin scaffold with several analogs (Table 1). Key structural differences include:

*Calculated based on molecular formula.

Key Observations :

- The 6-ethoxy group may improve membrane permeability relative to the polar octanoylamino group in ’s compound .

Physicochemical and Pharmacokinetic Properties

- LogP: The target compound’s LogP (estimated ~2.5–3.5) is likely lower than the octanoyl-substituted analog (LogP 3.9, ), suggesting better aqueous solubility .

- Hydrogen Bonding: With 2 H-bond donors and ~11 acceptors (similar to ’s compound), it may exhibit moderate blood-brain barrier penetration .

- Stereochemical Complexity : The (4aR,6R,7R,7aR) configuration may confer target selectivity over simpler purine derivatives .

Bioactivity and Target Interactions

- Anticancer Potential: The 7-fluoro group resembles fluorinated nucleoside analogs (e.g., fludarabine), which inhibit DNA synthesis .

- Docking Affinity : Computational docking (as in ) would likely prioritize this compound due to its rigid scaffold and fluorine-driven electrostatic complementarity .

Similarity Indexing and SAR Insights

Biologische Aktivität

The compound 9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine , also known as PSI-352938, has garnered attention for its potential biological activities, particularly as an antiviral agent against hepatitis C virus (HCV). This article delves into its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of PSI-352938 is with a molecular weight of approximately 431.36 g/mol. The compound features a complex structure that includes a dioxaphosphinin ring and a purine derivative.

| Property | Value |

|---|---|

| Molecular Formula | C16H23FN5O6P |

| Molecular Weight | 431.356 g/mol |

| LogP | 2.3114 |

| PSA | 143.38 |

PSI-352938 is a cyclic phosphate prodrug that primarily targets the hepatitis C virus (HCV). It acts by inhibiting viral replication through interference with viral RNA synthesis. The compound is designed to be converted into its active form within the host cells, enhancing its efficacy against HCV.

Biological Activity

Research indicates that PSI-352938 exhibits potent antiviral activity against HCV. In vitro studies have demonstrated its ability to inhibit HCV replication effectively. The compound's mechanism involves targeting the viral polymerase and disrupting the replication cycle.

Key Findings from Research:

- Antiviral Efficacy : PSI-352938 has shown significant antiviral activity in cell culture models of HCV infection. It has been reported to reduce viral load effectively in treated cells.

- Selectivity : The compound displays selective toxicity towards HCV-infected cells while sparing uninfected cells, which is crucial for minimizing side effects in therapeutic applications.

- Resistance Studies : Investigations into potential resistance mechanisms have revealed that mutations in the viral polymerase can diminish the efficacy of PSI-352938. Continuous monitoring of resistance patterns is essential for optimizing treatment regimens.

Case Studies

Several studies have been conducted to evaluate the pharmacological profile and therapeutic potential of PSI-352938:

- In Vitro Studies : A notable study demonstrated that PSI-352938 reduced HCV RNA levels by over 90% in infected hepatocyte cultures within 48 hours of treatment .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that PSI-352938 has favorable absorption and distribution characteristics in animal models, suggesting potential for effective systemic delivery .

- Combination Therapies : Research exploring combination therapies with PSI-352938 and other antiviral agents has shown enhanced efficacy against resistant strains of HCV .

Q & A

Basic Research Question

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the phosphoester bond) under accelerated stability conditions (40°C/75% RH) .

- Elemental Analysis : Confirm stoichiometry and detect trace impurities (e.g., residual Pd from catalysis) .

- DSC/TGA : Assess thermal stability and identify polymorphic transitions .

Advanced Tip : Pair NMR relaxation time () measurements with molecular dynamics simulations to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.